Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate
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Description
Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate is a useful research compound. Its molecular formula is C24H25FN4O4 and its molecular weight is 452.486. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Characterization
- Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate and related compounds have been synthesized through various chemical processes. For example, Liu et al. (2022) discussed the synthesis of monofluorinated bis-heterocyclic spirocycles, highlighting the efficiency of one-pot multi-component reactions without additional catalysts in producing such compounds (Liu et al., 2022).
- Similarly, Sapnakumari et al. (2014) detailed the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing insights into the structural characterization and chemical properties of such compounds (Sapnakumari et al., 2014).
2. Medicinal Chemistry and Drug Development
- In the field of medicinal chemistry, these compounds are being explored for their potential therapeutic applications. For instance, a study by Riadi et al. (2021) focused on the synthesis and biological evaluation of a derivative for its potential as an anti-cancer agent, demonstrating potent cytotoxic activity against various cancer cell lines (Riadi et al., 2021).
- Another study by Apaydın et al. (2020) discussed the antiviral activity of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, indicating the versatility of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).
Properties
IUPAC Name |
ethyl 2-[4-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carbonyl]amino]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c1-2-33-20(30)15-16-3-9-19(10-4-16)26-23(32)29-13-11-24(12-14-29)27-21(22(31)28-24)17-5-7-18(25)8-6-17/h3-10H,2,11-15H2,1H3,(H,26,32)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGMAGNCGRADSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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